2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.: 1207003-79-9
Cat. No.: VC11964503
Molecular Formula: C20H21FN2O3S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207003-79-9 |
|---|---|
| Molecular Formula | C20H21FN2O3S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C20H21FN2O3S/c1-26-12-20(25)23-10-2-3-14-4-7-16(11-18(14)23)22-19(24)13-27-17-8-5-15(21)6-9-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24) |
| Standard InChI Key | NJZGSOPVCRXOQR-UHFFFAOYSA-N |
| SMILES | COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
| Canonical SMILES | COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Introduction
Key Findings
2-[(4-Fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS: 1207003-79-9) is a synthetic heterocyclic compound with a molecular formula of and a molecular weight of 388.5 g/mol. Its structural complexity arises from a tetrahydroquinoline core modified with a methoxyacetyl group, a 4-fluorophenylsulfanyl moiety, and an acetamide linkage. While direct biological data for this compound remains limited, structural analogs and synthetic pathways suggest potential applications in antimicrobial, anti-inflammatory, and kinase-targeted therapies .
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroquinoline scaffold, a partially saturated bicyclic system that enhances metabolic stability compared to fully aromatic quinoline derivatives. Key modifications include:
-
Methoxyacetyl group: Attached to the nitrogen of the tetrahydroquinoline ring, introducing electron-withdrawing properties and influencing solubility.
-
4-Fluorophenylsulfanyl moiety: A sulfur-containing aryl group that may enhance membrane permeability and target engagement.
-
Acetamide linker: Connects the tetrahydroquinoline core to the fluorophenylsulfanyl group, providing conformational flexibility.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 388.5 g/mol | |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
| SMILES | COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| logP | Estimated ~3.2 (calculated via fragment-based methods) | N/A |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
Step 1: Formation of Tetrahydroquinoline Core
-
Cyclization of aniline derivatives with carbonyl compounds under acidic conditions yields the tetrahydroquinoline scaffold .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | H2SO4, AcOH, 80°C, 12 h | 65% | |
| 2 | Methoxyacetyl chloride, Et3N, DCM, 0°C→RT | 78% | |
| 3 | EDCI, HOBt, DIPEA, THF, 16 h | 65% |
Purification and Characterization
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the final product.
-
Spectroscopic Validation:
Biological Activity and Mechanistic Insights
Kinase Inhibition
The tetrahydroquinoline scaffold is associated with kinase modulation:
-
JAK2/STAT3 pathway: Analogous compounds show IC50 values of 50–100 nM in leukemia cell lines .
-
Akt inhibition: Sulfanyl groups enhance binding to the kinase’s ATP pocket (Kd: 120 nM).
Anti-Inflammatory Properties
-
COX-2 inhibition: Fluorophenyl derivatives reduce prostaglandin E2 synthesis by 60–80% at 10 μM .
-
NF-κB suppression: Downregulation of TNF-α and IL-6 in macrophage models .
Pharmacological Profiling
ADMET Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Solubility (logS) | -4.6 (poor aqueous solubility) | SwissADME |
| CYP3A4 Inhibition | Moderate (IC50: 8 μM) | PreADMET |
| Plasma Protein Binding | 92% | QikProp |
| hERG Inhibition | Low risk (IC50 > 30 μM) | Derek Nexus |
In Vitro Toxicity
Future Directions
Structure-Activity Relationship (SAR) Studies
-
Fluorine positioning: Evaluate para- vs. meta-fluorine substitution on target affinity .
-
Sulfanyl group replacement: Test selenoether or amine analogs for improved pharmacokinetics.
Therapeutic Applications
-
Oncology: Combination studies with checkpoint inhibitors (e.g., anti-PD-1) .
-
Neuroinflammation: Assessment in Alzheimer’s disease models (Aβ plaque reduction) .
Formulation Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume